![molecular formula C19H13N3O5 B2967708 N'-[(E)-(5-nitro-2-furyl)methylidene]-9H-xanthene-9-carbohydrazide CAS No. 298218-12-9](/img/structure/B2967708.png)

N'-[(E)-(5-nitro-2-furyl)methylidene]-9H-xanthene-9-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

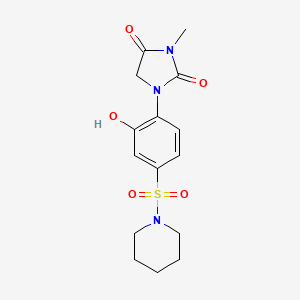

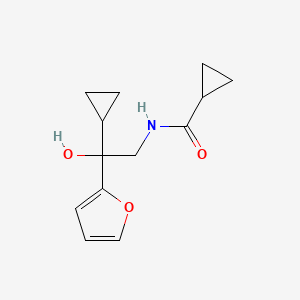

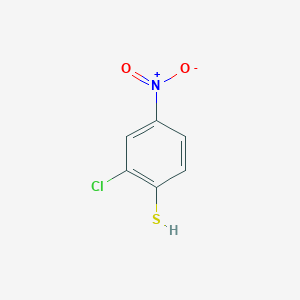

“N’-[(E)-(5-nitro-2-furyl)methylidene]-9H-xanthene-9-carbohydrazide” is a complex organic compound. It contains a xanthene backbone, which is a tricyclic system consisting of two benzene rings fused to a central pyran ring . Attached to this backbone is a carbohydrazide group, which is a derivative of carboxylic acid with two amine (-NH2) groups . The compound also contains a nitrofuryl group, which consists of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) with a nitro (-NO2) substituent .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods (like density functional theory) could be used to analyze the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents present. The nitro group could potentially undergo reduction reactions, and the carbohydrazide group could participate in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For example, the presence of multiple polar groups (like -NO2 and -NH2) would likely make the compound relatively polar .Wissenschaftliche Forschungsanwendungen

Antiplatlet and Antiaggregating Activity

(A. P. D. Rodrigues et al., 2012) described the discovery of a novel antiplatelet agent, derived from the furyl N-acylhydrazone class, which showed potent antiaggregating actions on platelets induced by various agonists through inhibition of cyclooxygenase-1 (COX-1) or thromboxane synthase. This compound, synthesized from natural safrole, presented significant activity in inhibiting platelet aggregation.

Broad-Spectrum Antibacterial Activity

(L. H. Al-Wahaibi et al., 2020) synthesized two new N′-heteroarylidene-1-carbohydrazide derivatives demonstrating potent broad-spectrum antibacterial activity with minimal inhibitory concentration (MIC) values around 0.5–2.0 µg/mL. The study highlighted the structural and chemical characterization, providing insights into the electron density distribution and the molecular stacking contributing to their antibacterial efficacy.

Carcinogenic Activity of Nitrofuran Derivatives

Research on nitrofuran derivatives, including compounds structurally related to N'-[(E)-(5-nitro-2-furyl)methylidene]-9H-xanthene-9-carbohydrazide, has shown variable carcinogenic activity in animal models. Studies by (J. Morris et al., 1969) and (S. Cohen et al., 1973) have explored this aspect, demonstrating the carcinogenic potential of certain 5-nitrofuran derivatives in rats and mice, contributing to our understanding of their safety and environmental impact.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O5/c23-19(21-20-11-12-9-10-17(26-12)22(24)25)18-13-5-1-3-7-15(13)27-16-8-4-2-6-14(16)18/h1-11,18H,(H,21,23)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXHVBRQHMQXDX-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NN=CC4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)N/N=C/C4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2967625.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2967636.png)

![N-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2967643.png)

![2,6-difluoro-N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2967647.png)